1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester
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Overview
Description
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Preparation Methods
The synthesis of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to react with terminal alkynes under mild conditions . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common reagents and conditions used in these reactions include bromine, hydrogen gas, aryl halides, and bases like potassium tert-butoxide. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester can be compared with other similar compounds, such as:
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
These compounds share a similar pyrazole core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the butyl group in this compound may enhance its lipophilicity and membrane permeability compared to other pyrazole derivatives .
Properties
CAS No. |
919123-98-1 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C11H18N2O2/c1-3-5-6-9-7-10(13-12-9)8-11(14)15-4-2/h7H,3-6,8H2,1-2H3,(H,12,13) |
InChI Key |
VTRFBGQTQKGHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=C1)CC(=O)OCC |
Origin of Product |
United States |
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